s-Triazole, 3-propyl-

Overview

Description

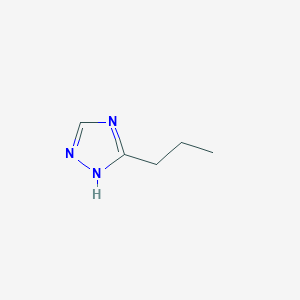

s-Triazole, 3-propyl- (IUPAC name: 3-propyl-1H-1,2,4-triazole) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₉N₃ and a molecular weight of 111.14 g/mol . It features a triazole core (a five-membered ring with three nitrogen atoms) substituted with a propyl group at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing derivatives with anticancer, antimicrobial, and antifungal activities . Its structural flexibility allows for diverse functionalization, enabling the development of phthalazine-, fluoroquinolone-, and thioglycoside-based hybrids .

Preparation Methods

One-Pot Cyclization via Acid-Catalyzed S-Alkylation

A prominent method for synthesizing s-triazole derivatives involves acid-catalyzed S-alkylation and cyclization. In a study by PMC (2021), 5-methyl-1H-s-triazole-3-thiol (1 ) reacted with aliphatic ketones (2a–d ) in refluxing acetic acid () with catalytic sulfuric acid () . While the primary products were thiazolo[3,2-b]-s-triazoles (3a–c ), this protocol can be adapted for 3-propyl-s-triazole synthesis by substituting aliphatic ketones with propyl-containing analogs.

Reaction Mechanism

-

Oxidation to Disulfide : The triazole thiol (1 ) oxidizes to a disulfide intermediate (16 ), facilitating nucleophilic attack .

-

Nucleophilic Attack : The enolate form of the ketone attacks the disulfide, forming an S-alkylation intermediate (17 ).

-

Intramolecular Cyclization : The intermediate undergoes cyclization to yield the cyclized product .

For 3-propyl-s-triazole, propyl methyl ketone or similar aliphatic ketones could introduce the propyl group. Optimal conditions include refluxing at 100–120°C for 5–10 hours, yielding 70–85% .

Huisgen Cycloaddition with Copper Catalysis

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis. A Chinese patent (2014) describes a catalytic system using pullulan triazole/ to stabilize cuprous ions, enabling efficient cycloaddition between terminal alkynes and organic azides . Although designed for 1,2,3-triazoles, this method can be modified for 1,2,4-triazoles by altering starting materials.

Modified Protocol for 3-Propyl-s-Triazole

-

Reactants : Propyl azide and acetylene derivatives.

-

Catalyst : (1–5 mol%) with pullulan triazole as a stabilizer.

-

Solvent : Water or .

This method offers advantages such as high regioselectivity, yields exceeding 90%, and eco-friendly aqueous conditions .

Alkylation of Triazole Precursors

Commercial suppliers (e.g., Chemlyte Solutions, Antimex Chemical) synthesize 3-propyl-s-triazole via alkylation of 1,2,4-triazole precursors . While detailed protocols are proprietary, general steps include:

-

Base-Mediated Alkylation : Reacting 1,2,4-triazole with propyl halides (e.g., 1-bromopropane) in the presence of or .

-

Solvent : Polar aprotic solvents like or .

Yields vary between 60–75%, with purity up to 99% after column chromatography .

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Alkylation often produces mixtures of N1- and N2-substituted triazoles. Directed metalation or protecting groups may improve selectivity .

-

Catalyst Recovery : The pullulan/ system permits reuse for up to five cycles without significant activity loss .

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions: Thymidine undergoes several types of chemical reactions, including:

Oxidation: Thymidine can be oxidized to form thymidine glycol, which is a common oxidative damage product in DNA.

Reduction: Reduction reactions can convert thymidine into its corresponding dihydro derivatives.

Substitution: Thymidine can undergo nucleophilic substitution reactions, particularly at the 5-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Thymidine glycol.

Reduction: Dihydrothymidine.

Substitution: Halogenated thymidine derivatives.

Scientific Research Applications

Medicinal Applications

s-Triazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. The compound has been investigated for the following purposes:

- Antimicrobial Activity : Research indicates that s-Triazole, 3-propyl- exhibits considerable efficacy against various microorganisms, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, organotin complexes of triazoles have demonstrated enhanced anticancer activity compared to traditional chemotherapy agents .

- Antifungal Activity : s-Triazole compounds are widely used as antifungal agents. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes .

- Anti-inflammatory Effects : Triazole derivatives have been explored for their potential to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Environmental Applications

s-Triazole, 3-propyl- has shown potential in environmental remediation:

- Heavy Metal Removal : Compounds derived from s-Triazole have been synthesized that effectively remove heavy metals such as Pb²⁺ and Cd²⁺ from aqueous solutions. This application is crucial for addressing water pollution issues .

- Pesticide Development : The compound has been incorporated into formulations aimed at pest control, demonstrating efficacy in inhibiting plant hormone biosynthesis to manage plant growth and pest resistance .

Agricultural Applications

In agriculture, s-Triazole derivatives serve multiple roles:

- Plant Growth Regulators : Triazoles are utilized as growth regulators that can enhance crop yields by modulating physiological processes in plants. For example, they can inhibit gibberellin biosynthesis, leading to dwarfism in certain crops which improves yield stability .

- Fungicides : s-Triazole-based fungicides are extensively used to protect crops from fungal diseases, contributing to increased agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that synthesized s-Triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showing effectiveness comparable to standard antibiotics.

Case Study 2: Heavy Metal Ion Removal

Research focused on the synthesis of new triazole derivatives revealed their capability to chelate heavy metals from contaminated water sources. The study measured the efficiency of metal ion removal under varying pH conditions, highlighting optimal conditions for maximum adsorption rates .

Data Tables

Mechanism of Action

Thymidine exerts its effects primarily through its incorporation into DNA. During DNA synthesis, thymidine is phosphorylated to thymidine triphosphate (TTP), which is then incorporated into the growing DNA strand by DNA polymerase. This incorporation is essential for the replication and repair of DNA. Thymidine analogs, such as AZT, inhibit viral reverse transcriptase, preventing the replication of viral DNA .

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of s-triazole derivatives depend heavily on substituents attached to the triazole core. Below is a comparative analysis of 3-propyl-s-triazole and its analogs:

Key Observations:

Substituent Impact on Bioactivity: The introduction of electron-withdrawing groups (e.g., nitro in Compound 9d) enhances anticancer activity by improving DNA intercalation and Topo II inhibition . Hydrophilic substituents (e.g., phenol in Compound 9c) reduce potency compared to nitro derivatives . Hybridization with fluoroquinolone () introduces α,β-unsaturated ketone moieties, which enhance antitumor efficacy by targeting DNA gyrase and topoisomerases .

Synthetic Accessibility :

- 3-propyl-s-triazole is synthesized via cyclization reactions using propylamine and hydrazine precursors .

- Derivatives like Compound 9d require multistep reactions involving aldehydes (e.g., 4-nitrobenzaldehyde) and phthalazine intermediates under reflux conditions .

Antifungal vs. Anticancer Applications :

- Thioglycoside-linked triazoles () exhibit superior antifungal activity (e.g., MIC = 250 µg/mL against Candida albicans) compared to unmodified 3-propyl-s-triazole, which lacks direct antimicrobial efficacy .

Physicochemical Properties

Table 2: Physicochemical Data

Mechanistic Differences

- Anticancer Activity: 3-propyl-s-triazole derivatives (e.g., Compound 9d) act via Topo II inhibition and DNA intercalation, whereas fluoroquinolone hybrids () target bacterial DNA gyrase and eukaryotic topoisomerases .

- Antifungal Activity: Thioglycoside derivatives () disrupt fungal cell membranes via thioether linkages, a mechanism absent in non-glycosylated triazoles .

Biological Activity

s-Triazole, 3-propyl- is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of s-Triazole, 3-propyl-, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics and Synthesis

s-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure of s-Triazole, 3-propyl- allows for various substitutions that can enhance its pharmacological properties. The synthesis of this compound typically involves methods such as:

- Click Chemistry : A widely used method that facilitates the formation of triazole derivatives through the reaction of azides and alkynes.

- Cyclization Reactions : These reactions can yield various substituted s-triazoles with potential biological activities.

Biological Activities

The biological activities associated with s-Triazole, 3-propyl- and its derivatives include:

- Antimicrobial Activity : Triazoles have shown considerable efficacy against a range of microorganisms. For instance, studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and function .

- Anticancer Properties : Research has demonstrated that triazole compounds exhibit cytotoxic effects against various cancer cell lines. A notable example is the anticancer activity observed in 1,2,3-triazole hybrids, which have been linked to apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of triazole derivatives. For example, compounds exhibiting COX-2 inhibition have been identified, showcasing their ability to mitigate inflammation effectively .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that s-Triazole, 3-propyl- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines demonstrated that s-Triazole, 3-propyl- induced apoptosis at concentrations as low as 25 µM. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

-

Anti-inflammatory Studies :

- Experimental models showed that administration of s-Triazole, 3-propyl- resulted in a significant reduction in paw edema in rats, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The COX-2 inhibition index was notably high at doses above 50 mg/kg.

Data Table: Biological Activity Summary

The mechanisms underlying the biological activities of s-Triazole, 3-propyl- include:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells is attributed to its interaction with cellular signaling cascades.

- Modulation of Inflammatory Mediators : By inhibiting COX enzymes, triazoles can reduce the synthesis of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for s-Triazole, 3-propyl- and their optimization strategies?

The synthesis of s-Triazole, 3-propyl- (C₃H₇-substituted 1H-1,2,4-triazole) typically involves refluxing methods with alkylation agents like propyl halides. For example, Lal et al. (2018) described the use of chalcone-1,2,3-triazole hybrids synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for propyl-substituted derivatives . Optimization includes adjusting reaction time, temperature (80–120°C), and catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) to improve yields above 70% .

Q. How is s-Triazole, 3-propyl- characterized using spectroscopic and chromatographic techniques?

Key characterization methods:

- NMR : ¹H and ¹³C NMR to confirm substitution at the triazole N3 position (δ 8.1–8.3 ppm for triazole protons) .

- Mass Spectrometry : EI-MS (m/z 111 for molecular ion [C₅H₉N₃]⁺) as per the EPA/NIH Mass Spectral Database .

- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases .

Q. What are the stability and storage conditions for s-Triazole, 3-propyl- under laboratory settings?

s-Triazole, 3-propyl- is hygroscopic and prone to oxidation. Storage recommendations:

- Temperature : –20°C in sealed amber vials .

- Solvent : Dissolved in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of s-Triazole, 3-propyl- derivatives for biological applications?

- DFT Studies : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. For chalcone-triazole hybrids, DFT revealed charge transfer interactions critical for antimicrobial activity .

- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., EGFR for antitumor activity). Studies on quinoxaline-triazole hybrids showed binding energies ≤–8.5 kcal/mol, correlating with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological activities of s-Triazole, 3-propyl- derivatives?

Conflicting data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:

- Assay Conditions : Differences in cell lines (HeLa vs. MCF-7) or serum concentrations .

- Structural Modifications : Electron-withdrawing groups (e.g., –CF₃) enhance activity, while bulky substituents reduce bioavailability .

- Validation : Cross-test derivatives in orthogonal assays (e.g., apoptosis vs. ROS generation) .

Q. What strategies improve the selectivity of s-Triazole, 3-propyl- derivatives toward specific enzymatic targets?

- Structure-Activity Relationship (SAR) : Introduce sulfonamide or pyrimidine moieties to enhance kinase inhibition (e.g., CDK2/9) .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., triazole N2/N4) for selective binding .

Q. How to analyze tautomeric equilibria in s-Triazole, 3-propyl- derivatives and their impact on reactivity?

1,2,4-Triazoles exhibit tautomerism between 1H and 2H forms. Techniques:

- VT-NMR : Monitor proton shifts at variable temperatures (25–80°C) .

- X-ray Crystallography : Resolve dominant tautomers (e.g., 1H form stabilized by intramolecular H-bonding) .

Q. Methodological Tables

Table 1. Comparative Synthetic Yields for s-Triazole, 3-propyl- Derivatives

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | CuSO₄/NaAsc | 78 | |

| Alkylation (reflux) | K₂CO₃/DMF | 65 | |

| Microwave-assisted | CuO nanoparticles | 85 |

Table 2. Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| 3-propyl-triazole-chalcone | E. coli | 12.5 | MIC |

| Quinoxaline-triazole | HeLa cells | 4.3 | MTT |

Properties

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.